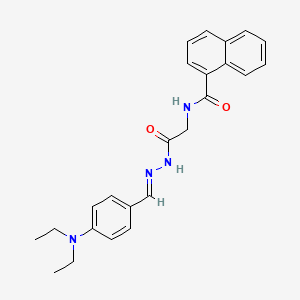

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-3-28(4-2)20-14-12-18(13-15-20)16-26-27-23(29)17-25-24(30)22-11-7-9-19-8-5-6-10-21(19)22/h5-16H,3-4,17H2,1-2H3,(H,25,30)(H,27,29)/b26-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLPSLOCGRDQMI-WGOQTCKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, also known as N-({N’-[(1E)-[4-(diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)naphthalene-1-carboxamide, is ecto-50-nucleotidase (e50NT). e50NT is a membrane-bound enzyme and an essential member of ecto-nucleotidases which regulates extracellular purinergic signalling.

Mode of Action

The compound interacts with its target, e50NT, by inhibiting its activity. This inhibition disrupts the normal function of e50NT, leading to changes in extracellular purinergic signalling.

Biochemical Pathways

The inhibition of e50NT by the compound affects the purinergic signalling pathway. This pathway plays a crucial role in various physiological processes, including inflammation, hypoxia, and cancer. The disruption of this pathway by the compound can therefore have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of extracellular purinergic signalling due to the inhibition of e50NT. This can potentially lead to alterations in various physiological processes, including inflammation, hypoxia, and cancer.

Biological Activity

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Details |

|---|---|

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.498 g/mol |

| IUPAC Name | N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |

This compound contains a diethylamino group, which is significant for its interaction with biological targets.

The primary target of this compound is ecto-50-nucleotidase (e50NT) . The inhibition of e50NT affects purinergic signaling pathways, which are crucial for various cellular processes including cell proliferation and apoptosis. By disrupting extracellular purinergic signaling, the compound may exert anti-inflammatory and anticancer effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural components allow for interactions with cancer-related pathways, potentially leading to apoptosis in malignant cells.

- Anti-inflammatory Properties : The compound's ability to inhibit e50NT suggests a role in modulating inflammatory responses. This could be particularly beneficial in conditions characterized by chronic inflammation .

- Protective Effects on Pancreatic β-cells : Similar compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating a potential application in diabetes treatment. This activity is often linked to the modulation of stress-related pathways that affect cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Cytotoxicity Studies :

- A series of hydrazone derivatives were evaluated for their anticancer properties, demonstrating varying degrees of cytotoxicity against breast and colon cancer cell lines. Notably, compounds with similar structural motifs exhibited enhanced activity compared to their precursors.

- Structure-Activity Relationship (SAR) :

- Drug Development Potential :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The diethylamino group may enhance solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored in several studies. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response, similar to other benzamide derivatives.

Synthetic Chemistry

Building Block for Complex Molecules : The unique structure of (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide makes it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and condensation reactions, positions it as a versatile building block in organic synthesis.

Reagent in Organic Reactions : The compound can also serve as a reagent in various organic transformations, facilitating the synthesis of other functionalized compounds. Its reactivity profile allows for diverse applications in synthetic methodologies.

Biological Probes

Biochemical Studies : Due to its ability to interact with biological macromolecules, this compound can be utilized as a biochemical probe in studies aimed at understanding enzyme mechanisms or protein-ligand interactions. This application is crucial for drug discovery and development processes.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various hydrazone derivatives, including those structurally related to this compound. Results indicated that these compounds significantly inhibited the growth of breast cancer cell lines through apoptosis pathways, suggesting that modifications to the hydrazone structure could enhance efficacy.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing new derivatives from this compound demonstrated its utility as a precursor for generating compounds with improved pharmacological profiles. The study highlighted the importance of structural modifications in enhancing biological activity.

Chemical Reactions Analysis

Reaction Scheme

-

Step 1 : Hydrazide precursor preparation

-

Step 2 : Schiff base formation

-

The hydrazide reacts with 4-(diethylamino)benzaldehyde in absolute ethanol under acidic catalysis (e.g., acetic acid) .

-

Mechanism : Nucleophilic attack of the hydrazide’s –NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N (azomethine) bond .

Reaction equation :

-

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Acetic acid (0.5–1.0 eq) |

| Temperature | Reflux (70–80°C) |

| Reaction Time | 10–12 hours |

| Yield | ~70–78% |

Structural Characterization

Key spectral data from analogous hydrazones :

Spectroscopic Analysis

Crystallography

-

Geometry : Trans configuration about the C=N bond, stabilized by an intramolecular O–H∙∙∙N hydrogen bond (if phenolic –OH present) .

-

Dihedral angle : Near-planar arrangement between naphthamide and benzylidene moieties (~2.6°) .

Chemical Reactivity

The compound’s reactivity is governed by its hydrazone linkage , amide group , and diethylamino substituent :

Hydrazone Bond Reactivity

-

Acid/Base Hydrolysis

-

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C–N single bond, yielding a secondary amine derivative.

-

Amide Group Reactivity

-

Hydrolysis

Diethylamino Group Reactivity

-

Alkylation/Acylation

Stability and Functional Implications

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide?

The compound is synthesized via a multi-step condensation reaction. A typical approach involves:

- Reacting 4-(diethylamino)benzaldehyde with hydrazine derivatives to form the hydrazone backbone.

- Coupling with a naphthamide moiety using carbodiimide-mediated amidation or nucleophilic acyl substitution.

- Reflux conditions (e.g., 100°C for 4–6 hours in ethanol or methanol) and purification via recrystallization (methanol/water mixtures) are critical for yield optimization . Example protocol: A hydrazide intermediate is first prepared, followed by condensation with an activated carbonyl derivative (e.g., 1-naphthoyl chloride).

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) functional groups .

- NMR (¹H/¹³C) : Confirms regiochemistry of the hydrazone (E/Z isomerism) and naphthamide substitution patterns. Diethylamino groups show characteristic triplet signals (~1.2 ppm for CH₃, 3.4 ppm for CH₂) .

- Elemental analysis : Validates purity (>95% typical for research-grade synthesis) .

Q. How is crystallographic data analyzed for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL software refines structural parameters (bond lengths, angles, and torsion angles). The hydrazone’s E-configuration is confirmed by planar geometry and dihedral angles between aromatic rings .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar hydrazone derivatives?

Discrepancies (e.g., variable cytotoxicity or antimicrobial efficacy) arise from:

- Structural isomerism : E/Z ratios can alter binding affinity. HPLC or NMR quantifies isomer distribution .

- Solubility effects : Use polar aprotic solvents (DMSO) for in vitro assays to avoid aggregation artifacts .

- Receptor flexibility : Molecular docking (e.g., AutoDock4 ) accounts for dynamic binding pockets, improving activity predictions .

Q. How can DFT calculations optimize the compound’s electronic properties for target binding?

Density Functional Theory (DFT) models:

- Predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge transfer interactions .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions for ligand-receptor docking . Example finding: The diethylamino group’s electron-donating effect enhances hydrazone conjugation, stabilizing the E-isomer .

Q. What in vitro assays evaluate this compound’s mechanism of action?

- DNA binding : UV-Vis titration or fluorescence quenching measures intercalation (e.g., ethidium bromide displacement) .

- Enzyme inhibition : α-Glucosidase or kinase assays use spectrophotometric monitoring (e.g., p-nitrophenyl substrate hydrolysis) .

- Cytotoxicity : MTT assays on cell lines (e.g., SH-SY5Y neuroblastoma) quantify IC₅₀ values .

Key Methodological Considerations

- Isomer Purity : Chromatographic separation (HPLC) ensures E-isomer dominance, critical for reproducible bioactivity .

- Crystallization Solvents : Methanol/water (4:1) minimizes co-crystallization of byproducts .

- Docking Validation : Cross-docking with AutoDock4 and GOLD improves pose prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.